molecular formula C18H22O8 B14741205 Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate CAS No. 5396-92-9

Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate

Katalognummer: B14741205
CAS-Nummer: 5396-92-9
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: UODQQLJHJHVROP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,2-dicarboxylic acid, where two ethoxy-1-oxopropan-2-yl groups are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with ethoxy-1-oxopropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism by which Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

5396-92-9

Molekularformel

C18H22O8

Molekulargewicht

366.4 g/mol

IUPAC-Name

bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H22O8/c1-5-23-15(19)11(3)25-17(21)13-9-7-8-10-14(13)18(22)26-12(4)16(20)24-6-2/h7-12H,5-6H2,1-4H3

InChI-Schlüssel

UODQQLJHJHVROP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.